4-Cyclopropoxy-2-methoxybenzoic acid
Description
4-Cyclopropoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 4-position and a methoxy group at the 2-position of the aromatic ring. This compound’s unique substituents confer distinct physicochemical properties, such as altered acidity, solubility, and steric effects, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-cyclopropyloxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPSYLSINFFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxybenzoic acid typically involves the reaction of 4-hydroxy-2-methoxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 4-cyclopropoxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-methoxybenzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Differences :
- Core structure: Propionic acid (C3 carboxylic acid) vs. benzoic acid.
- Substituents: Chloro and methyl groups on the phenoxy ring vs. cyclopropoxy and methoxy groups on benzoic acid.
Key Findings :
- Toxicity and Handling: 2-(4-Chloro-2-methylphenoxy)propionic acid is classified as "very toxic," requiring stringent workplace controls (e.g., enclosed processes, local exhaust ventilation) and specialized training for handling contaminated clothing . This contrasts with 4-cyclopropoxy-2-methoxybenzoic acid, where toxicity data is unavailable, but the absence of halogens (e.g., chlorine) may suggest lower acute toxicity.
4-Hydroxybenzoic Acid
Structural Differences :
- Substituents: A single hydroxy group at the 4-position vs. cyclopropoxy (4-position) and methoxy (2-position) groups.
Key Findings :
- Acidity : The hydroxy group in 4-hydroxybenzoic acid (pKa ~4.5 for the carboxylic acid) is more acidic than the methoxy or cyclopropoxy groups due to resonance stabilization of the deprotonated form. In contrast, the cyclopropoxy group’s electron-donating nature may slightly reduce the acidity of the benzoic acid core in this compound.
- Applications : 4-Hydroxybenzoic acid is restricted to research and development (R&D) uses , whereas the cyclopropoxy-methoxy derivative’s larger substituents may enhance lipophilicity, broadening its applicability in drug design.
Synthon with Cyclopentyloxy Substituent ()
Structural Differences :
Key Findings :
- Biological Activity : Benzisoxazole derivatives (e.g., T5224 in ) are often explored for CNS or anti-inflammatory applications, implying that this compound’s smaller substituents might favor different pharmacokinetic profiles.
Research Findings and Data Analysis
Table 1: Comparative Properties of this compound and Analogues
Substituent Effects on Key Properties:
- Acidity : Electron-withdrawing groups (e.g., chloro) increase carboxylic acid acidity, while electron-donating groups (e.g., methoxy, cyclopropoxy) decrease it.
- Lipophilicity : Larger substituents (cyclopentyloxy) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Biological Activity
4-Cyclopropoxy-2-methoxybenzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
This compound is characterized by the presence of a cyclopropyl group and a methoxy group attached to a benzoic acid structure. Its molecular formula is . The unique arrangement of these substituents contributes to its distinctive chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by mediating the production of prostaglandins. This inhibition could lead to potential anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the secretion of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in stimulated macrophages . This suggests its potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies show that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for these bacteria need further exploration to establish clinical relevance.
Antioxidant Properties
In addition to its anti-inflammatory and antimicrobial activities, this compound has shown antioxidant properties. It may scavenge free radicals, thereby protecting cells from oxidative stress . This aspect is particularly important in the context of diseases characterized by oxidative damage.
Study on Inflammatory Response
A study involving mouse models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The results showed a marked decrease in swelling and pain responses compared to control groups .
Antimicrobial Efficacy Assessment
In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations lower than those typically required for standard antibiotics, suggesting a promising avenue for further development.
Data Summary
| Biological Activity | Mechanism | Observations |
|---|---|---|
| Anti-inflammatory | COX inhibition | Reduced levels of TNFα, IL-1β, IL-6 in macrophages |
| Antimicrobial | Bacterial growth inhibition | Effective against Staphylococcus aureus and E. coli |
| Antioxidant | Free radical scavenging | Protective effects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
